

3-(azetidin-3-yloxy)-N,N-diethylaniline CAS number and molecular formula

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Compound of Interest

3-(azetidin-3-yloxy)-N,Ndiethylaniline

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Unveiling 3-(azetidin-3-yloxy)-N,N-diethylaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Identifier	Value
Chemical Name	3-(azetidin-3-yloxy)-N,N-diethylaniline
CAS Number	1219960-93-6[1]
Molecular Formula	C13H20N2O[1]

Introduction

3-(azetidin-3-yloxy)-N,N-diethylaniline is a synthetic organic compound featuring a diethylaniline moiety linked to an azetidine ring through an ether bond. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the diethylaniline group, a known pharmacophore, suggests its potential for biological activity. This document aims to provide a comprehensive technical overview of this compound, based on available information.



Physicochemical Properties

Detailed experimental data on the physicochemical properties of **3-(azetidin-3-yloxy)-N,N-diethylaniline** are not extensively reported in publicly accessible literature. However, based on its structure, the following characteristics can be inferred:

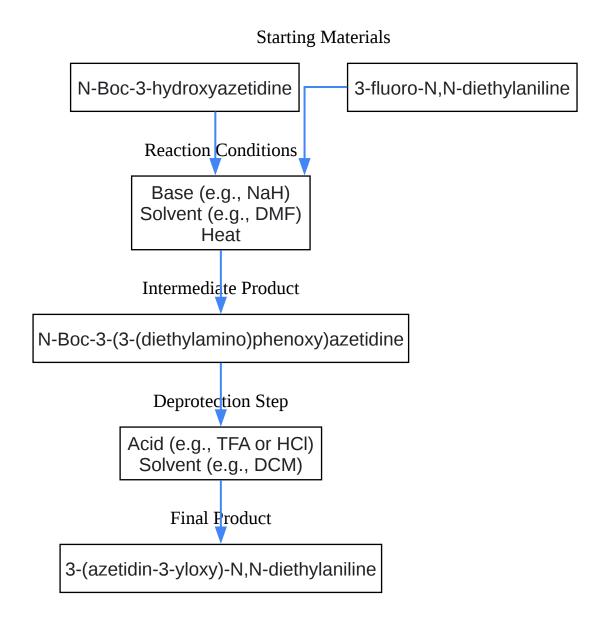
Property	Predicted Value/Characteristic
Molecular Weight	220.31 g/mol
Appearance	Likely a solid or oil at room temperature
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water is anticipated.
Stability	Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and strong acids.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(azetidin-3-yloxy)-N,N-diethylaniline** is not readily available in peer-reviewed journals, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential pathway would involve the nucleophilic substitution reaction between a protected 3-hydroxyazetidine and a suitable diethylaniline precursor.

Hypothetical Synthetic Workflow:





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Caption: Hypothetical synthesis of **3-(azetidin-3-yloxy)-N,N-diethylaniline**.

General Experimental Considerations:

 Protection of Azetidine Nitrogen: The nitrogen atom of the azetidine ring is typically protected with a group such as tert-butoxycarbonyl (Boc) to prevent side reactions during the ether synthesis.



- Nucleophilic Aromatic Substitution: The key step would likely be a nucleophilic aromatic substitution where the alkoxide of N-Boc-3-hydroxyazetidine displaces a leaving group (e.g., fluorine) on the diethylaniline ring.
- Deprotection: The final step would involve the removal of the Boc protecting group under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCI) in a suitable solvent like dichloromethane (DCM).
- Purification: Purification of the final product would likely be achieved through column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Specific biological data for **3-(azetidin-3-yloxy)-N,N-diethylaniline** is scarce in the public domain. However, the structural motifs present in the molecule suggest potential interactions with biological targets, particularly G-protein coupled receptors (GPCRs).

Analogs and related compounds containing the azetidine and aniline moieties have been investigated for their activity as muscarinic acetylcholine receptor (mAChR) antagonists. Muscarinic receptors are involved in a wide range of physiological functions, and their modulation has therapeutic implications in various diseases.

Potential Signaling Pathway Involvement:

If **3-(azetidin-3-yloxy)-N,N-diethylaniline** acts as a muscarinic antagonist, it would likely interfere with the signaling cascades initiated by the binding of the endogenous ligand, acetylcholine.





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Caption: Hypothesized mechanism of action as a muscarinic antagonist.

Applications and Future Research

Given the limited available data, the primary application of **3-(azetidin-3-yloxy)-N,N-diethylaniline** is as a research chemical for screening in drug discovery programs. Future research should focus on:

- Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound's physicochemical properties.
- In Vitro Pharmacological Profiling: Screening against a panel of receptors, with a primary focus on muscarinic acetylcholine receptors, to determine its binding affinity and functional activity (agonist vs. antagonist).
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the azetidine and diethylaniline moieties to its biological activity.
- In Vivo Studies: Should in vitro studies reveal promising activity, further investigation in animal models would be warranted to assess its pharmacokinetic properties and potential therapeutic efficacy.



Conclusion

3-(azetidin-3-yloxy)-N,N-diethylaniline is a compound with potential for biological activity, likely as a modulator of muscarinic acetylcholine receptors. However, a significant lack of published experimental data necessitates further research to fully elucidate its chemical and pharmacological properties. This technical overview serves as a foundational guide for researchers interested in exploring the potential of this and related molecules in the field of drug discovery.

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References

- 1. WO2007022351A2 Muscarinic acetylcholine receptor antagonists Google Patents [patents.google.com]
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